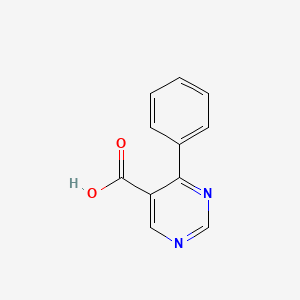

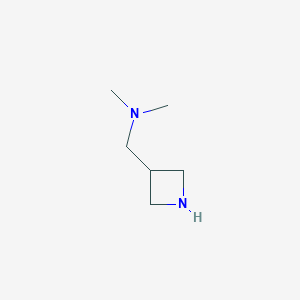

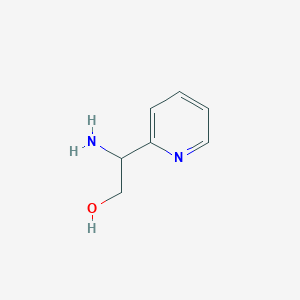

2-Amino-2-(pyridin-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-(pyridin-2-yl)ethanol is a compound that is structurally related to various amino alcohols and pyridine derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and interactions with biological systems are discussed, which can provide insights into the behavior of 2-Amino-2-(pyridin-2-yl)ethanol.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various catalysts. A novel one-step synthesis method for substituted pyridine and quinoline derivatives has been reported using γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex with a base . This method involves acceptorless dehydrogenative coupling, which could potentially be applied to the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their interaction with biological systems. For instance, the solution structure of a complex formed between DNA and a pyridine derivative was resolved using NMR spectroscopy and molecular dynamic simulations . The compound intercalates between DNA bases, with interactions such as hydrogen bonding enhancing the drug/DNA affinity. This suggests that the molecular structure of 2-Amino-2-(pyridin-2-yl)ethanol could also allow for specific interactions with biological targets.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, often influenced by their electronic and steric properties. The dissociation constants of related compounds, such as nicotinic acid and picolinic acid, have been studied in ethanol-water mixtures, which can affect their reactivity . These studies provide a foundation for understanding the reactivity of 2-Amino-2-(pyridin-2-yl)ethanol in different solvent environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols and pyridine derivatives are influenced by their dissociation constants and solubility in different solvents. The dissociation constants of similar compounds have been determined in ethanol-water mixtures, which can inform the solubility and ionization state of 2-Amino-2-(pyridin-2-yl)ethanol . Additionally, the chemoenzymatic synthesis of optically active pyridine derivatives highlights the importance of chirality in the physical properties and biological activity of these compounds .

科学的研究の応用

-

Synthesis of N-(Pyridin-2-yl)imidates

- Field : Organic Chemistry

- Application : A green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

- Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

- Results : The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .

-

Synthesis of New Pyridine Derivatives

- Field : Medicinal Chemistry

- Application : Synthesis of new pyridine derivatives with antimicrobial activity .

- Method : 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids .

- Results : The in vitro antimicrobial activity was screened for all the synthesized compounds. Variable and modest activity were observed against the investigated strains of bacteria and fungi .

-

Preparation of Mononuclear Nickel (II) Acetate

-

Antimicrobial and Antiviral Activities

- Field : Medicinal Chemistry

- Application : Pyridine compounds, including those derived from 2-Amino-2-(pyridin-2-yl)ethanol, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- Method : Specific method details were not provided in the source .

- Results : Specific results were not provided in the source .

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

- Field : Medicinal Chemistry

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Method : Specific method details were not provided in the source .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

-

Mosquito Repellant and Anti Vertigo Medicine

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling "2-Amino-2-(pyridin-2-yl)ethanol" . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

将来の方向性

The future directions for “2-Amino-2-(pyridin-2-yl)ethanol” could involve further exploration of its use in the chemical-pharmaceutical industry, particularly with the application of microreactor technology for safer and more efficient drug production .

Relevant Papers

Several relevant papers were retrieved and analyzed for this comprehensive analysis . These papers provide valuable information on the description, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions of “2-Amino-2-(pyridin-2-yl)ethanol”.

特性

IUPAC Name |

2-amino-2-pyridin-2-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUHWJQCQQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624254 |

Source

|

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(pyridin-2-yl)ethanol | |

CAS RN |

724463-80-3 |

Source

|

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

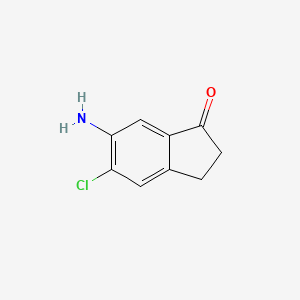

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)